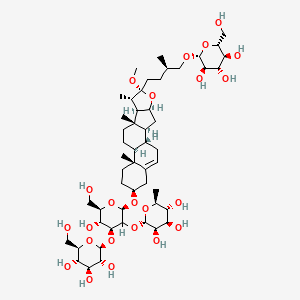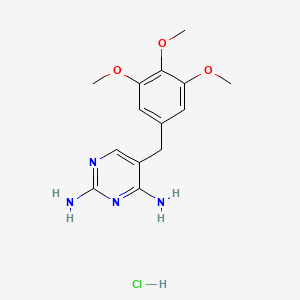
VJ3BDH5RZH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound VJ3BDH5RZH P-Hydroxyglutethimide , is a derivative of glutethimide. Glutethimide is a GABA agonist that was introduced in 1954 as a safer alternative to barbiturates for treating insomnia. it was later found to have similar addictive properties and severe withdrawal symptoms, leading to its discontinuation in the United States in 1993 .
Vorbereitungsmethoden
The preparation of P-Hydroxyglutethimide involves several synthetic routes. One common method includes the reaction of glutethimide with hydroxylating agents under controlled conditions. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on the reaction conditions and reagents used in these synthetic routes are often proprietary and vary depending on the manufacturer .
Analyse Chemischer Reaktionen
P-Hydroxyglutethimide: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Wissenschaftliche Forschungsanwendungen
P-Hydroxyglutethimide: has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: It is used in studies related to GABAergic systems and their role in various physiological processes.
Medicine: It has been investigated for its potential therapeutic effects, particularly in the treatment of insomnia and other sleep disorders.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds
Wirkmechanismus
The mechanism of action of P-Hydroxyglutethimide involves its interaction with the GABAergic system. It acts as a GABA agonist, enhancing the inhibitory effects of GABA in the central nervous system. This leads to sedative and hypnotic effects, making it useful in the treatment of insomnia. The molecular targets and pathways involved include GABA receptors and associated signaling pathways .
Vergleich Mit ähnlichen Verbindungen
P-Hydroxyglutethimide: can be compared with other similar compounds such as:
Glutethimide: The parent compound, which has similar sedative and hypnotic effects but with higher addictive potential.
Barbiturates: Another class of sedative-hypnotic drugs with a higher risk of addiction and severe withdrawal symptoms.
Benzodiazepines: A newer class of sedative-hypnotic drugs with a better safety profile compared to barbiturates and glutethimide .
P-Hydroxyglutethimide: is unique due to its specific interaction with the GABAergic system and its potential therapeutic applications with a relatively lower risk of addiction compared to its parent compound and barbiturates.
Eigenschaften
CAS-Nummer |
50275-56-4 |
|---|---|
Molekularformel |
C13H15NO3 |
Molekulargewicht |
233.26 g/mol |
IUPAC-Name |
3-ethyl-3-(4-hydroxyphenyl)piperidine-2,6-dione |
InChI |
InChI=1S/C13H15NO3/c1-2-13(8-7-11(16)14-12(13)17)9-3-5-10(15)6-4-9/h3-6,15H,2,7-8H2,1H3,(H,14,16,17) |
InChI-Schlüssel |
LJYPZSQFNJDVIO-UHFFFAOYSA-N |
SMILES |
CCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)O |
Kanonische SMILES |
CCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)O |
Synonyme |
2-ethyl-2-(4-hydroxyphenyl)glutarimide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,8-Dimethyl-3-methylidene-1-oxa-8-azaspiro[4.5]decane](/img/structure/B1211870.png)
![2-[4-(2,2-Difluorocyclopropyl)phenoxy]-2-methylpropanoic acid](/img/structure/B1211871.png)









